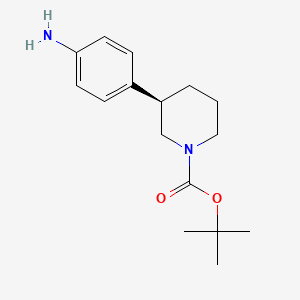

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUANUQBXJNXGP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Abstract

This compound is a chiral building block of significant interest in medicinal chemistry and drug development.[1][] Its structure, featuring a stereodefined 3-arylpiperidine core, is a privileged scaffold found in a multitude of biologically active compounds.[3][4][5] This technical guide provides a comprehensive overview of the primary synthetic pathways to this molecule, designed for researchers, chemists, and drug development professionals. We will dissect various strategic approaches, including asymmetric synthesis via catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and classical chiral resolution. The discussion emphasizes the underlying mechanistic principles, practical experimental considerations, and the relative advantages of each route. Detailed protocols, comparative data tables, and workflow diagrams are provided to serve as a practical resource for laboratory application.

Introduction: Significance and Synthetic Challenges

The Role of the 3-Arylpiperidine Motif in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved pharmaceuticals.[3][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When substituted at the 3-position with an aryl group, the resulting motif is a cornerstone for a wide range of therapeutics, including agents targeting the central nervous system, cancer, and infectious diseases.[5] The introduction of a chiral center at the C3 position often leads to significant differences in pharmacological activity and metabolic profiles between enantiomers, making stereocontrolled synthesis a critical requirement.

Target Molecule Profile: this compound

The target molecule serves as a versatile intermediate. The Boc (tert-butoxycarbonyl) group provides robust protection for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection under acidic treatment.[6] The primary amine on the phenyl ring is a key functional handle for further elaboration, enabling the construction of amides, ureas, sulfonamides, and other functionalities through well-established coupling chemistries. The specific (R)-configuration is often crucial for achieving the desired biological endpoint in complex drug candidates.

Core Synthetic Hurdles

The synthesis of this molecule presents two primary challenges that any effective strategy must overcome:

-

Stereocontrol: The establishment of the absolute stereochemistry at the C3 position of the piperidine ring is paramount. This requires either an asymmetric synthesis that directly generates the (R)-enantiomer with high enantiomeric excess (e.e.) or an efficient method for resolving a racemic mixture.

-

Aryl-Heterocycle Bond Formation: The construction of the C-C bond between the piperidine ring and the phenyl group must be achieved efficiently and with high regioselectivity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key disconnections and precursor molecules. The primary amine can be derived from the reduction of a nitro group, a common and reliable transformation. The core C-N and C-C bonds can be disconnected to reveal simpler starting materials, outlining the strategic pathways discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Strategic Synthesis Pathways

Pathway A: Asymmetric Hydrogenation of a Prochiral Pyridine Precursor

This is arguably the most elegant and modern approach, establishing the stereocenter and constructing the piperidine ring in a single, highly efficient step. The strategy relies on the hydrogenation of a substituted pyridine precursor using a chiral transition metal catalyst (typically based on Rhodium or Iridium) to induce high enantioselectivity.[3][7][8]

The substrate, a 3-(4-nitrophenyl)pyridinium salt, is activated towards reduction. A chiral phosphine ligand coordinates to the metal center, creating a chiral environment. The substrate binds to this complex, and hydrogen is delivered stereoselectively to one face of the ring, leading to the formation of the desired (R)-enantiomer in high excess.

Caption: Workflow for the Asymmetric Hydrogenation Pathway.

Step 1: Synthesis of 3-(4-Nitrophenyl)pyridine

-

To a degassed solution of 3-bromopyridine (1.0 eq.), 4-nitrophenylboronic acid (1.1 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of Na₂CO₃ (3.0 eq.).

-

Heat the mixture to reflux (approx. 90 °C) and stir under an inert atmosphere for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield 3-(4-nitrophenyl)pyridine.

Step 2: Asymmetric Hydrogenation

-

In a high-pressure reactor, dissolve 3-(4-nitrophenyl)pyridine (1.0 eq.) and Boc₂O (1.2 eq.) in methanol.

-

Add a chiral catalyst, for example, a pre-formed [Rh(COD)(ligand)]BF₄ complex where the ligand is a chiral bisphosphine like (R)-BINAP (0.01 eq.).

-

Pressurize the reactor with hydrogen gas (50-60 bar) and stir at 40-50 °C for 24 hours.

-

Carefully vent the reactor, and concentrate the solvent. The crude product is (R)-tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate.

Step 3: Nitro Group Reduction

-

Dissolve the crude product from the previous step in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 wt%).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker at 1-3 bar) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Pros: High atom economy, establishes stereocenter and heterocycle simultaneously, often results in very high enantiomeric excess (>99% e.e.).

-

Cons: Requires specialized high-pressure equipment, chiral catalysts and ligands can be expensive.

Pathway B: Palladium-Catalyzed Cross-Coupling Strategies

This pathway constructs the key aryl-piperidine bond using powerful palladium-catalyzed reactions. The chirality is introduced by using an enantiomerically pure piperidine starting material. A common approach involves a Suzuki coupling.[9][10][11]

This method couples an organoboron species with an organohalide.[10] A practical route involves coupling a boronic ester derived from N-Boc piperidone with a suitable aryl bromide, followed by reduction and resolution or asymmetric reduction.[9]

Caption: Workflow for the Suzuki Coupling Pathway.

Step 1: Suzuki Cross-Coupling

-

Prepare the boronate ester from N-Boc-3-piperidone.

-

In a flask, combine the N-Boc piperidine boronate ester (1.0 eq.), 1-bromo-4-nitrobenzene (1.1 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.) in a solvent like dioxane/water.

-

Degas the mixture and heat to 80-100 °C under an inert atmosphere for 8-12 hours.

-

After cooling, perform a standard aqueous workup with an organic solvent like ethyl acetate.

-

Purify by column chromatography to obtain the tetrahydropyridine intermediate.

Step 2: Reduction and Chiral Separation

-

Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (H₂, Pd/C) to yield the racemic piperidine.

-

Resolve the racemic mixture. This can be achieved via chiral HPLC or by forming diastereomeric salts with a chiral acid (e.g., tartaric acid), followed by fractional crystallization and liberation of the desired enantiomer.[12][13]

Step 3: Nitro Group Reduction

-

Reduce the nitro group of the resolved (R)-enantiomer as described in Pathway A (Section 3.1.3, Step 3) to obtain the final product.

-

Pros: Modular approach, utilizes well-established and reliable Suzuki coupling chemistry, starting materials are often readily available.

-

Cons: Requires a separate chiral resolution step which can be inefficient (maximum theoretical yield of 50% for the desired enantiomer), or a separate asymmetric reduction step.

Pathway C: Synthesis from Chiral Pool Precursors

This strategy leverages naturally occurring chiral molecules, such as amino acids, to provide the stereocenter. For example, L-glutamic acid can be converted into a chiral piperidine derivative through a series of transformations.

Caption: Workflow from a Chiral Pool Precursor (L-Glutamic Acid).

-

Pros: Chirality is sourced from an inexpensive, natural starting material.

-

Cons: Often involves lengthy, multi-step sequences which can lead to lower overall yields. The stereochemistry of the natural precursor may lead to the "wrong" enantiomer, requiring either an inversion step or starting from the less common D-amino acid.

Critical Reaction Steps: A Deeper Dive

Reduction of the Aryl Nitro Group

The conversion of the nitro group to a primary amine is a crucial final step in many of these syntheses.[14] The choice of reducing agent must be compatible with other functional groups in the molecule, particularly the Boc-protecting group.

| Reagent System | Conditions | Pros | Cons |

| H₂ / Pd/C | 1-5 bar H₂, RT, MeOH/EtOH | Clean, high-yielding, catalyst is easily removed by filtration.[15] | Can reduce other functional groups (alkenes, alkynes); may cause dehalogenation. |

| SnCl₂·2H₂O | Reflux in EtOH | Mild, good functional group tolerance.[15][16] | Requires stoichiometric amounts of tin salts, workup can be cumbersome. |

| Fe / NH₄Cl or AcOH | Reflux in H₂O/EtOH | Inexpensive, effective, and environmentally benign metal.[17] | Heterogeneous reaction, may require acidic conditions. |

| Sodium Hydrosulfite | Aqueous/Organic Biphasic | Mild conditions, useful for sensitive substrates.[16] | Can sometimes lead to over-reduction or side products. |

For the synthesis of the target molecule, catalytic hydrogenation with H₂/Pd-C is often the preferred method due to its efficiency and clean reaction profile. The Boc group is stable under these neutral conditions.

N-Boc Protection and Deprotection

The Boc group is essential for masking the reactivity of the piperidine nitrogen during steps like cross-coupling or hydrogenation.

-

Protection Protocol: The piperidine nitrogen is typically protected by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or in a solvent like dichloromethane (DCM) or THF at room temperature.

-

Deprotection Protocol: The Boc group is reliably cleaved under acidic conditions.[6] A common and effective method is treatment with trifluoroacetic acid (TFA) in DCM or with a solution of HCl in dioxane or methanol at room temperature.[6] The resulting amine is typically isolated as its corresponding salt (e.g., hydrochloride or trifluoroacetate).

Comparative Summary of Synthesis Pathways

| Parameter | Pathway A: Asymmetric Hydrogenation | Pathway B: Suzuki Coupling & Resolution | Pathway C: Chiral Pool |

| Step Count | Shorter (approx. 3-4 steps from commercial materials) | Moderate (approx. 4-5 steps, including resolution) | Longer (often >5 steps) |

| Overall Yield | Potentially high | Moderate (limited by 50% max yield in resolution) | Generally lower due to step count |

| Enantioselectivity | Excellent (often >99% e.e.) | Excellent (after successful resolution) | Excellent (determined by starting material) |

| Scalability | Good, but requires specialized equipment | Resolution can be challenging to scale | Moderate, depends on the efficiency of each step |

| Key Reagents | Expensive chiral ligands, high-pressure H₂ | Pd catalysts, chiral resolving agents | Inexpensive chiral starting material, multiple standard reagents |

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several viable strategies. For large-scale production where enantiopurity and efficiency are paramount, Pathway A (Asymmetric Hydrogenation) represents the state-of-the-art. Its ability to set the crucial stereocenter with high fidelity in a single step makes it a highly attractive route. For discovery chemistry and smaller-scale synthesis, Pathway B (Cross-Coupling followed by Resolution) offers a more modular and accessible approach, as it does not require specialized hydrogenation equipment. The development of more efficient and cost-effective chiral catalysts and ligands will continue to enhance the appeal of asymmetric methods, solidifying their role as the preferred industrial route for producing this and other valuable chiral piperidine-based building blocks.

References

- Nature Catalysis.

- Journal of the American Chemical Society.

- National Institutes of Health.

- National Institutes of Health. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether.

- ResearchGate.

- Xingwei Li Research Group.

- BenchChem. Asymmetric Reduction of 1-(3-Nitrophenyl)-2-nitropropene.

- Organic Chemistry Portal.

- BenchChem.

- ACS Publications.

- ACS Publications.

- Wikipedia.

- ResearchGate. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

- Bentham Science. Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets.

- MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)

- ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.

- University of Illinois Urbana-Champaign.

- A2B Chem. (R)-tert-Butyl 3-(4-aminophenyl)

- PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.

- Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Organic Chemistry Portal. Nitro Reduction - Common Conditions.

- Wikipedia. Suzuki reaction.

- MDPI.

- Wikipedia. Reduction of nitro compounds.

- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- CSIR-NIScPR.

- ACS Publications. Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence.

- Harvard University. The Suzuki Reaction.

- National Institutes of Health. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. ijnrd.org [ijnrd.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. As a key intermediate in the synthesis of various pharmaceutical compounds, including the PARP inhibitor Niraparib, a thorough understanding of its structural and spectroscopic properties is crucial for researchers and drug development professionals.[1] This document synthesizes available data for the corresponding (S)-enantiomer, which is spectroscopically identical under achiral conditions, to provide a comprehensive characterization, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide emphasizes the interpretation of spectral data, explains the underlying principles of experimental choices, and provides detailed procedural outlines for data acquisition.

Introduction

This compound is a chiral molecule with the chemical formula C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol .[2][3] Its structure consists of a piperidine ring substituted at the 3-position with a 4-aminophenyl group, and the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The (R)-configuration at the chiral center on the piperidine ring is a critical stereochemical feature. The spectroscopic data presented herein is based on its enantiomer, (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, as enantiomers exhibit identical spectroscopic properties in a non-chiral environment.

The accurate characterization of this molecule is paramount for ensuring the purity and identity of intermediates in multi-step syntheses, which is a critical aspect of pharmaceutical quality control. This guide serves as a practical reference for scientists working with this compound.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals.

Diagram 1: Chemical Structure of this compound

Caption: Structure of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.6-6.8 | d | 2H | Ar-H (meta to -NH₂) |

| ~3.6-4.2 | br m | 2H | Piperidine -CH₂-N(Boc) |

| ~3.5 | br s | 2H | -NH₂ |

| ~2.7-3.0 | m | 1H | Piperidine -CH-Ar |

| ~2.5-2.7 | m | 2H | Piperidine -CH₂-N(Boc) |

| ~1.5-2.0 | m | 4H | Piperidine ring protons |

| 1.48 | s | 9H | -C(CH₃)₃ |

Note: Predicted values are based on the analysis of structurally similar compounds. The broadness of signals for the piperidine ring protons is due to conformational flexibility and the presence of rotamers due to the amide bond of the Boc group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Boc) |

| ~145.0 | Ar-C-NH₂ |

| ~135.0 | Ar-C-Piperidine |

| ~129.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~79.5 | -C(CH₃)₃ |

| ~40-50 | Piperidine ring carbons |

| ~40.0 | Piperidine -CH-Ar |

| ~30-35 | Piperidine ring carbons |

| 28.4 | -C(CH₃)₃ |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Diagram 2: NMR Sample Preparation and Data Acquisition Workflow

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound.

Table 3: Predicted Mass Spectrometry Data

| Ionization Mode | Mass-to-Charge (m/z) | Species |

| ESI+ | 277.1965 | [M+H]⁺ |

| ESI+ | 299.1784 | [M+Na]⁺ |

| ESI+ | 221.1492 | [M-C₄H₈+H]⁺ (Loss of isobutylene) |

| ESI+ | 177.1386 | [M-Boc+H]⁺ |

Experimental Protocol for MS Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Diagram 3: LC-MS Experimental Workflow

Sources

Chemical properties of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Chemical Properties of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Executive Summary

This compound is a chiral heterocyclic building block of significant interest in pharmaceutical development. Its primary importance lies in its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[1] This guide provides a comprehensive overview of the compound's essential chemical properties, analytical characterization methodologies, reactivity, and handling protocols, tailored for researchers and scientists in the field of drug discovery and development. Understanding these core attributes is critical for its effective application in multi-step synthetic campaigns and for ensuring the quality and purity of subsequent active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The functionality of this molecule is dictated by its distinct structural features: a piperidine ring, a stereocenter conferring the (R)-configuration, a Boc-protected secondary amine, and an aniline moiety. These elements govern its reactivity, solubility, and analytical behavior.

Chemical Structure and Identifiers

A precise understanding begins with its fundamental identifiers, which are crucial for sourcing, regulatory documentation, and literature tracking.

| Identifier | Value |

| IUPAC Name | tert-butyl (3R)-3-(4-aminophenyl)piperidine-1-carboxylate |

| CAS Number | 1263284-59-8[1][2] |

| Molecular Formula | C₁₆H₂₄N₂O₂[2][3] |

| Molecular Weight | 276.38 g/mol [2] |

| InChIKey | SWUANUQBXJNXGP-CYBMUJFWSA-N |

Core Physicochemical Data

The physical properties of the compound influence its handling, formulation, and reaction kinetics. While experimentally determined data is sparse in publicly available literature, predictive models provide valuable estimates for experimental design.

| Property | Predicted Value | Notes |

| Boiling Point | 412.7 ± 45.0 °C | Prediction based on structural fragments. |

| Density | 1.100 ± 0.06 g/cm³ | Predicted value. |

| Solubility | - | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) due to the large non-polar Boc group. Solubility in aqueous solutions is expected to be limited but can be enhanced under acidic conditions via protonation of the aniline nitrogen. |

| Storage Temperature | 2–8 °C | Recommended to be stored under an inert gas (Nitrogen or Argon) to prevent oxidation of the aniline group. |

Analytical Characterization Workflow

Rigorous analytical characterization is non-negotiable in pharmaceutical synthesis to confirm structural integrity and assess purity. A multi-technique approach is standard practice.

Caption: Standard analytical workflow for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for unambiguous structure confirmation. The causality for this choice rests on its ability to map the complete proton and carbon skeleton of the molecule.

Expected ¹H NMR Signals:

-

Aromatic Region (~6.5-7.5 ppm): The protons on the aminophenyl ring are expected to appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene ring.

-

Piperidine Ring (~1.5-3.5 ppm): These protons will present as a series of complex, overlapping multiplets due to diastereotopicity and spin-spin coupling. The proton at the chiral center (C3) would be of particular diagnostic importance.

-

Boc Group (~1.4 ppm): A sharp singlet integrating to 9 protons, representing the magnetically equivalent methyl groups of the tert-butyl ester.

-

Amine Protons (~3.5-4.5 ppm): A broad singlet corresponding to the two protons of the -NH₂ group. Its chemical shift can be variable and it may exchange with D₂O.

Experimental Protocol:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Analysis: Process the data, integrating all signals and assigning peaks to the expected protons based on their chemical shift, multiplicity, and integration values.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the carbon count. Key signals include the Boc carbonyl (~155 ppm), aromatic carbons (~115-145 ppm), and the aliphatic carbons of the piperidine and tert-butyl groups.

Mass Spectrometry (MS)

Mass spectrometry serves as a rapid and highly sensitive method to confirm the molecular weight of the compound, a critical self-validating check for its identity.

Expected Result (ESI-MS): In positive ion mode Electrospray Ionization (ESI), the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z value of approximately 277.19.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Verification: Confirm the presence of the [M+H]⁺ peak corresponding to the calculated exact mass of the compound (C₁₆H₂₅N₂O₂⁺).

High-Performance Liquid Chromatography (HPLC)

For a pharmaceutical intermediate, purity is paramount. HPLC is the authoritative method for quantifying purity and identifying any process-related impurities.

Protocol for Purity Assessment:

-

System: A standard reverse-phase HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically chosen for robust separation. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with a low percentage of Solvent B, gradually increasing to elute the compound and any less polar impurities.

-

Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 254 nm).

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Chemical Reactivity and Stability

The synthetic utility of this molecule is defined by the orthogonal reactivity of its two key functional groups: the aniline nitrogen and the Boc-protected piperidine nitrogen.

Key Reactive Centers

-

Aniline Amine (-NH₂): This nucleophilic primary aromatic amine is the primary site for synthetic elaboration. It can readily undergo reactions such as acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions, which are fundamental steps in building the final Niraparib structure.

-

Boc-Protected Amine (-N-Boc): The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of reaction conditions except for strong acid. Its purpose is to temporarily deactivate the piperidine nitrogen, preventing it from competing in reactions targeting the aniline amine.

Boc Group Deprotection

The removal of the Boc group is a critical step to unmask the piperidine nitrogen for subsequent reactions. This is reliably achieved under acidic conditions. The choice of acid is dictated by the sensitivity of other functional groups in the molecule.

Caption: Acid-catalyzed deprotection mechanism of the Boc group.

Standard Deprotection Protocol:

-

Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) or a 4M solution of HCl in dioxane.

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, remove the acid and solvent under reduced pressure. The resulting product will be the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent air oxidation of the electron-rich aniline ring.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (unless deprotection is intended).

Safety and Handling

Adherence to good laboratory practice is required when handling this compound. The following is a summary of key safety information derived from available Safety Data Sheets (SDS).[2][3][5]

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3] |

| Handling | Use in a well-ventilated area or a chemical fume hood.[4] Avoid formation of dust and aerosols.[3][4] |

| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3] |

| First Aid: Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |

| First Aid: Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |

| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] |

Conclusion

This compound is more than a mere collection of atoms; it is an enabling tool for the synthesis of complex, life-saving therapeutics. Its value is unlocked through a thorough understanding of its properties—from its structural and physical characteristics to its specific reactivity and handling requirements. This guide provides the foundational knowledge and practical protocols necessary for scientists to utilize this key intermediate with confidence, ensuring both the efficiency of their synthetic endeavors and the quality of the final product.

References

-

MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical. Retrieved from [Link]

-

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. (n.d.). GSRS. Retrieved from [Link]

-

(S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. (n.d.). XCHEMI. Retrieved from [Link]

-

tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate: A Critical Intermediate in Modern Pharmaceutical Synthesis

Introduction

In the landscape of modern drug discovery and development, the efficient and stereospecific synthesis of complex molecular architectures is paramount. Chiral intermediates, as essential building blocks, are the unsung heroes in the creation of many life-saving therapeutics. (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is one such pivotal molecule. While not a therapeutic agent with its own mechanism of action, its significance lies in its role as a key precursor in the synthesis of highly targeted and potent drugs. This technical guide provides an in-depth analysis of this compound, focusing on its physicochemical properties, its critical role in the synthesis of the PARP inhibitor Niraparib, and the analytical methodologies required for its quality control. For researchers and professionals in drug development, understanding the nuances of this intermediate is crucial for the successful manufacturing of next-generation pharmaceuticals.

Physicochemical Properties

This compound, with the CAS Number 1171197-20-8, is a chiral piperidine derivative.[][2] The presence of a stereocenter at the 3-position of the piperidine ring is a defining feature of this molecule, making its stereochemical purity a critical parameter in its application.[3]

| Property | Value |

| Molecular Formula | C16H24N2O2 |

| Molecular Weight | 276.37 g/mol [2][4][5] |

| Appearance | Light yellow solid powder[3] |

| Chirality | (R)-enantiomer |

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. The aminophenyl group provides a reactive handle for further chemical modifications, which is expertly utilized in the synthesis of more complex drug molecules.

Central Role in the Synthesis of Niraparib

The most prominent application of this compound is as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including ovarian and breast cancer.[3] The stereochemistry of the piperidine ring in Niraparib is crucial for its binding to the PARP enzyme and, consequently, its therapeutic efficacy. The (R)-configuration of the intermediate directly translates to the final stereochemistry of the active pharmaceutical ingredient (API).

The synthesis of Niraparib from this intermediate generally involves the coupling of the aminophenyl group with a suitable carboxylic acid partner, followed by the deprotection of the Boc group to liberate the piperidine nitrogen, which is then typically involved in a final reaction step.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic route from this compound to a Niraparib precursor.

Caption: Generalized synthetic workflow for Niraparib utilizing the key intermediate.

Synthesis and Chiral Resolution: A Critical Manufacturing Aspect

The industrial production of this compound with high enantiomeric purity is a significant challenge. Typically, the synthesis starts with the corresponding racemic mixture, which is then resolved into its constituent enantiomers.

Experimental Protocol: Chiral Resolution by Diastereomeric Salt Formation

One common method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. A patented method describes the use of a D-phenylglycine (D-PG) derivative as a resolving agent.[6]

Step-by-Step Methodology:

-

Racemate Preparation: The racemic 3-(4-aminophenyl)piperidine-1-carboxylate is prepared through established synthetic routes.

-

Salt Formation: The racemate is dissolved in a suitable solvent, and a chiral resolving agent, such as a D-PG derivative, is added. This leads to the formation of a mixture of two diastereomeric salts.

-

Selective Crystallization: Due to the different physicochemical properties of the diastereomers, one of them will selectively crystallize out of the solution under controlled conditions (e.g., temperature, solvent polarity).

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The isolated salt is treated with a base to neutralize the chiral acid, thereby liberating the desired (R)-enantiomer of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

-

Purification: The final product is purified by recrystallization or chromatography to achieve high chemical and enantiomeric purity.

Caption: Workflow for the chiral resolution of the racemic intermediate.

Quality Control and Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical for its use in pharmaceutical manufacturing. A battery of analytical techniques is employed for its quality control.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity and to quantify any impurities. |

| Chiral HPLC | To determine the enantiomeric purity (enantiomeric excess, ee%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and to identify any structural impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

Broader Significance in Drug Development

The case of this compound highlights a crucial aspect of modern drug development: the increasing reliance on complex, chiral building blocks. The ability to produce such intermediates at a large scale and with high purity is an enabling technology for the pharmaceutical industry. It allows for the efficient and cost-effective manufacturing of stereochemically pure drugs, which often exhibit improved efficacy and a better safety profile compared to their racemic counterparts.

Conclusion

This compound is a quintessential example of a high-value intermediate in the pharmaceutical industry. While it does not possess a therapeutic mechanism of action in itself, its role in the synthesis of Niraparib and potentially other future drugs is indispensable. A thorough understanding of its properties, synthesis, chiral resolution, and analytical characterization is fundamental for any researcher or professional involved in the development and manufacturing of advanced therapeutics. The continued innovation in the synthesis and purification of such chiral building blocks will undoubtedly fuel the discovery of the next generation of life-saving medicines.

References

-

(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. MedChemExpress.

-

(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. Pharmaffiliates.

-

CAS 1171197-20-8 this compound. Autech Industry Co., Limited.

-

This compound. Sunway Pharm Ltd.

-

(S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem, NIH.

-

TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. GSRS.

-

CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate. Google Patents.

-

Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. Pharmaffiliates Blog.

-

(S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8. ChemicalBook.

-

1-Boc-4-AP. Wikipedia.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.

-

170011-57-1|tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. BLDpharm.

-

CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

Sources

- 2. This compound - CAS:1171197-20-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. innospk.com [innospk.com]

- 4. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Starting Materials for the Synthesis of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

Abstract

(R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry, notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib. The stereocenter at the C3 position of the piperidine ring is a critical determinant of biological activity, making its enantioselective synthesis a primary challenge. This guide provides an in-depth analysis of the principal synthetic strategies, focusing on the selection of starting materials and the rationale behind various chemical transformations. We will explore methodologies starting from simple pyridine derivatives, which require the creation of the chiral center, as well as strategies involving chiral resolution of racemic mixtures.

Introduction: The Significance of the Chiral 3-Arylpiperidine Scaffold

The 3-arylpiperidine motif is a privileged scaffold in modern pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of the aryl substituent, which is crucial for molecular recognition and binding to biological targets. The target molecule, this compound, serves as a quintessential example of this structural class. It is a key intermediate for the anticancer drug Niraparib, an orally active PARP inhibitor used in the treatment of ovarian and breast cancers.[1][2] The synthesis of this compound presents two main challenges: the construction of the piperidine ring and, more critically, the establishment of the correct absolute stereochemistry at the C3 position.

This guide is structured to provide researchers and process chemists with a comprehensive understanding of the available synthetic routes, enabling an informed selection of starting materials based on factors such as cost, scalability, and stereochemical control.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach reveals several logical disconnections for the target molecule. The most apparent strategies revolve around forming the C-N and C-C bonds of the piperidine ring or introducing the stereocenter at a late stage.

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary strategic paradigms:

-

Asymmetric Synthesis from Achiral Precursors: Starting with a simple, inexpensive material like pyridine and introducing the chirality catalytically.

-

Chiral Resolution: Synthesizing a racemic version of the piperidine core and separating the desired enantiomer.

We will now explore these strategies in detail, focusing on the starting materials and the critical transformations involved.

Strategy 1: Asymmetric Synthesis from Pyridine Derivatives

The use of pyridine or its derivatives as a starting material is an economically attractive and convergent approach. The core challenge lies in the stereoselective reduction of the aromatic pyridine ring to the chiral piperidine.

Starting Materials: Pyridine and 4-Substituted Halobenzenes

This is arguably the most common industrial approach, involving a Suzuki coupling followed by asymmetric hydrogenation.

-

Key Starting Materials: 3-Pyridineboronic acid and 4-Nitrobromobenzene.

-

Rationale: These materials are commercially available and relatively inexpensive. The Suzuki coupling provides a robust and high-yielding method to form the crucial C-C bond between the two aromatic rings.

Synthetic Workflow

The overall transformation can be visualized as a multi-step sequence.

Figure 2: Workflow for asymmetric synthesis from pyridine.

Detailed Protocol & Scientific Rationale

Step 1: Suzuki Coupling to form 3-(4-Nitrophenyl)pyridine A patent discloses a process for the coupling reaction of 3-pyridineboronic acid and 4-nitrobromobenzene to yield 3-(4-nitrophenyl)pyridine.[2] This reaction is typically catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) in a suitable solvent mixture like toluene/water.

-

Causality: The nitro group is a key functional handle. It is strongly electron-withdrawing, which deactivates the phenyl ring towards electrophilic substitution but is ideal for later reduction to the required amine. Its presence at this stage is crucial as it would not be compatible with the organometallic reagents used in the coupling.

Step 2: Asymmetric Hydrogenation This is the most critical, chirality-inducing step. The direct asymmetric hydrogenation of substituted pyridines is challenging due to the aromaticity and potential for catalyst poisoning by the nitrogen atom.[3] Modern approaches often use pre-activation of the pyridine ring or specialized catalysts. A highly effective method involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[4][5][6][7]

-

Expert Insight: The choice of chiral ligand is paramount for achieving high enantioselectivity. Ligands like Josiphos or SEGPHOS complexed with rhodium or iridium have shown excellent results.[3][5][8] The reaction conditions (pressure, temperature, solvent) must be meticulously optimized to maximize both conversion and enantiomeric excess (e.e.).

Step 3 & 4: Reduction and Protection The nitro group is reduced to an amine, typically using catalytic hydrogenation (e.g., H₂ gas with Pd/C or PtO₂) or transfer hydrogenation.[2] This is followed by protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Trustworthiness: The Boc group is a standard protecting group in pharmaceutical synthesis. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with HCl or trifluoroacetic acid), making it ideal for multi-step syntheses.[1]

Strategy 2: Chiral Resolution of Racemic Intermediates

An alternative to asymmetric synthesis is the preparation of a racemic mixture followed by separation of the enantiomers. This can be advantageous if the resolution agent is inexpensive and the separation is efficient.

Starting Materials: 3-(4-Aminophenyl)piperidine Racemate

This strategy begins with the synthesis of the racemic core, which is then resolved.

-

Key Starting Material: Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

-

Rationale: This approach defers the challenge of stereocontrol to a single, dedicated resolution step. This can sometimes be more robust and scalable than an asymmetric catalytic reaction that may be sensitive to impurities.

Synthetic Workflow

Figure 3: Workflow for synthesis via chiral resolution.

Detailed Protocol & Scientific Rationale

Step 1: Synthesis of Racemic Precursor The synthesis mirrors the initial steps of the asymmetric route but uses a non-chiral reduction method. 3-(4-Nitrophenyl)pyridine is reduced using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere, which reduces both the pyridine ring and the nitro group simultaneously to give racemic 4-(piperidin-3-yl)aniline.[2] This is then Boc-protected.

Step 2: Chiral Resolution The key step is the reaction of the racemic Boc-protected amine with a chiral resolving agent to form a pair of diastereomeric salts.

-

Protocol: A patented method describes the use of a D-phenylglycine derivative as an effective resolving agent.[9] The racemic starting material is dissolved in a solvent mixture (e.g., aqueous ethanol), and the resolving agent is added. One diastereomeric salt is less soluble and preferentially crystallizes from the solution.

-

Expertise: The success of a resolution is highly dependent on the solvent system and crystallization conditions (temperature, cooling rate). The choice of a D-phenylglycine derivative is strategic; its structural rigidity and multiple hydrogen bonding sites facilitate the formation of well-ordered, crystalline salts, which is essential for efficient separation.[9]

Step 3: Salt Breaking and Isolation After separating the desired diastereomeric salt by filtration, the chiral resolving agent is removed by an acid/base workup. The salt is treated with a base (e.g., aqueous NaOH) to liberate the free (R)-amine, which can then be extracted into an organic solvent. The resolving agent can often be recovered and recycled.

Comparative Analysis of Synthetic Strategies

The choice between asymmetric synthesis and chiral resolution depends on various factors, which are summarized below.

| Feature | Strategy 1: Asymmetric Synthesis | Strategy 2: Chiral Resolution |

| Starting Materials | Pyridine, Boronic Acids, Halobenzenes | Racemic Piperidine Precursor |

| Atom Economy | Higher; avoids discarding 50% of material. | Lower; theoretical max yield is 50% unless the undesired enantiomer is racemized and recycled. |

| Key Challenge | Catalyst development, optimization, and cost. Sensitivity to impurities. | Finding an effective resolving agent; optimizing crystallization. Can be labor-intensive. |

| Scalability | Highly scalable with a robust catalyst. | Can be challenging to scale due to large volumes and filtration steps. |

| Stereochemical Purity | Can achieve very high e.e. (>99%) directly. | Purity depends on the efficiency of crystallization; may require multiple recrystallizations.[9] |

| Cost | High initial cost for chiral ligands/catalysts. | Cost of resolving agent and potential loss of material. |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes, primarily differentiated by the choice of starting material and the method of introducing chirality.

-

Asymmetric synthesis , starting from achiral pyridine derivatives, represents a modern, atom-economical approach that is well-suited for large-scale production, provided a highly efficient and robust catalytic system is established. The key is the enantioselective hydrogenation step, which relies on sophisticated and often expensive chiral catalysts.[3][4]

-

Chiral resolution offers a more classical but reliable alternative. While it inherently limits the theoretical yield to 50% (without a racemization loop), it can be a practical option when a suitable resolving agent is available and the crystallization process is well-optimized.[9]

For drug development professionals, the final choice will depend on a techno-economic analysis considering catalyst cost, throughput, operational complexity, and the desired scale of production. Both pathways have been successfully implemented in industrial settings, demonstrating their viability in producing this critical pharmaceutical intermediate.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

-

Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

University of Oxford, Department of Chemistry. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145, 14221−14226. [Link]

-

American Chemical Society Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

- Google Patents. (2017). CN107235957A - A kind of synthetic method for preparing Niraparib.

- Google Patents. (2019).

-

White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. [Link]

-

Zhang, Z., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]

- Google Patents. (2017). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)

-

ResearchGate. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. [Link]

Sources

- 1. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 2. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof - Google Patents [patents.google.com]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. | Department of Chemistry [chem.ox.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

CAS Number: 1263284-59-8 Molecular Formula: C₁₆H₂₄N₂O₂ Molecular Weight: 276.38 g/mol

This technical guide provides an in-depth exploration of (R)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical characterization, and potential applications.

Introduction: The Significance of the Chiral 3-Arylpiperidine Scaffold

This compound belongs to the class of 3-arylpiperidines, a privileged scaffold in modern drug discovery. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in numerous pharmaceuticals due to its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The introduction of a phenyl group at the 3-position creates a rigid, three-dimensional structure that can be precisely oriented to interact with biological targets.

The chirality at the 3-position is of paramount importance, as enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and safety profiles. While the (S)-enantiomer of this compound is a well-established intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor Niraparib, used in cancer therapy, the (R)-enantiomer represents a valuable tool for the exploration of novel chemical space and the development of new therapeutic agents.[3][4][5] The 3-phenylpiperidine core is found in drugs targeting the central nervous system (CNS), acting as opioid analgesics, and exhibiting neurokinin-1 (NK₁) receptor antagonist activity.[6]

This guide will focus on the (R)-enantiomer, providing a detailed examination of its synthesis and properties to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | |

| Molecular Weight | 276.38 g/mol | |

| Appearance | Expected to be a solid | - |

| CAS Number | 1263284-59-8 | - |

| Chirality | (R)-enantiomer | - |

Synthesis and Chirality Control

The synthesis of enantiomerically pure this compound can be achieved through a multi-step process involving the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate

The synthesis of the racemic precursor involves two key steps: the formation of 4-(piperidin-3-yl)aniline and the subsequent protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

A plausible synthetic route begins with the coupling of 3-bromopyridine with a suitable aniline precursor, followed by reduction of the pyridine ring to a piperidine. An alternative and commonly employed route involves the Suzuki coupling of 3-pyridinylboronic acid with 4-bromoaniline, followed by hydrogenation of the pyridine ring.

Step 1: Synthesis of 4-(piperidin-3-yl)aniline

This intermediate can be prepared via catalytic hydrogenation of 4-(pyridin-3-yl)aniline. The hydrogenation is typically carried out using a platinum or palladium catalyst under a hydrogen atmosphere.[7]

Step 2: Boc Protection

The secondary amine of the piperidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in subsequent reactions and to facilitate handling and purification. This is typically achieved by reacting 4-(piperidin-3-yl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate.[8]

Chiral Resolution

The separation of the racemic mixture into its individual enantiomers is a critical step. A well-established method for resolving chiral amines is through the formation of diastereomeric salts with a chiral resolving agent.[9][10][11][12] A Chinese patent describing the synthesis of the (S)-enantiomer for Niraparib production details a resolution process using a D-phenylglycine derivative.[13] By analogy, the (R)-enantiomer can be isolated using an L-phenylglycine derivative.

The principle behind this method is that the two enantiomers of the racemic amine react with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution (Adapted from CN106432056A for the (R)-enantiomer)

-

Salt Formation: Dissolve the racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate in a suitable solvent mixture, such as aqueous ethanol. Add a solution of an L-phenylglycine derivative (e.g., N-benzenesulfonyl-L-phenylglycine) in the same solvent system. Heat the mixture to ensure complete dissolution.

-

Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt of the (R)-amine. The progress of crystallization can be monitored, and the crystals are isolated by filtration.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and water. Add a base, such as sodium hydroxide or ammonia, to adjust the pH to 8-10. This will neutralize the chiral acid and liberate the free (R)-amine into the organic layer.

-

Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The product can be further purified by column chromatography if necessary.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. Below are the expected chemical shifts based on the analysis of similar structures.[14][15][16][17]

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.2 | d | 2H | Ar-H (ortho to -NH₂) |

| ~ 6.6-6.8 | d | 2H | Ar-H (meta to -NH₂) |

| ~ 3.5-4.2 | m | 2H | Piperidine -CH ₂-N(Boc) |

| ~ 3.6-3.8 | br s | 2H | -NH ₂ |

| ~ 2.8-3.2 | m | 1H | Piperidine -CH (Ar) |

| ~ 2.6-2.9 | m | 2H | Piperidine -CH ₂-N(Boc) |

| ~ 1.6-2.0 | m | 4H | Piperidine ring protons |

| 1.48 | s | 9H | -C(CH ₃)₃ |

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~ 155.0 | C =O (Boc) |

| ~ 145.0 | Ar-C -NH₂ |

| ~ 130.0 | Ar-C H |

| ~ 128.0 | Ar-C -C(piperidine) |

| ~ 115.0 | Ar-C H |

| ~ 79.5 | -C (CH₃)₃ |

| ~ 40-50 | Piperidine ring carbons |

| ~ 28.4 | -C(C H₃)₃ |

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the compound. For determining the enantiomeric purity (enantiomeric excess, ee), chiral HPLC is required.[18][19][20]

Typical Achiral HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Typical Chiral HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives (e.g., Chiralpak AD-H).[19]

-

Mobile Phase: A mixture of n-hexane and isopropanol, or other suitable polar organic solvents.

-

Flow Rate: 0.5-1.0 mL/min

-

Detection: UV at a suitable wavelength.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Expected [M+H]⁺: 277.19

Applications in Research and Drug Development

While the (S)-enantiomer is a key intermediate for Niraparib, the (R)-enantiomer is a valuable building block for the synthesis of novel compounds for biological screening. The 3-phenylpiperidine scaffold is a versatile platform for targeting a wide range of biological receptors and enzymes.

Potential Research Applications:

-

CNS Disorders: Derivatives of 3-phenylpiperidine have been investigated for their activity as dopamine receptor modulators, with potential applications in treating schizophrenia and Parkinson's disease.[6]

-

Pain Management: The phenylpiperidine core is a well-known pharmacophore for opioid receptor agonists, and novel derivatives could be explored for their analgesic properties.[21][22]

-

Oncology: Beyond PARP inhibition, the 3-phenylpiperidine scaffold can be incorporated into molecules targeting other cancer-related pathways. For instance, some derivatives have been shown to inhibit protein-protein interactions relevant to cancer progression.[6]

-

Other Therapeutic Areas: The versatility of the 3-phenylpiperidine scaffold allows for its exploration in a wide range of therapeutic areas, including as NK₁ receptor antagonists for nausea and depression.[6]

The availability of the enantiomerically pure this compound allows for the systematic investigation of stereochemistry-activity relationships in these and other biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention immediately.

Conclusion

This compound is a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its synthesis, based on the resolution of a racemic precursor, is achievable through established chemical methods. The 3-arylpiperidine scaffold it possesses is of significant interest for the development of new therapeutic agents targeting a wide range of diseases. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for Primary Amines.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

- Google AI. (n.d.). 3-Phenylpiperidine.

- Benchchem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

- Supporting Information. (n.d.).

- Google Patents. (n.d.). CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.

- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.

-

PubMed. (n.d.). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Retrieved from [Link]

-

ACS Publications - American Chemical Society. (n.d.). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound.... Retrieved from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound. Retrieved from [Link]

- Pain Physician. (2017).

- Google Patents. (n.d.). CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.

-

ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

GSC Biological and Pharmaceutical Sciences. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Benchchem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

-

PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate | 1171197-20-8 [chemicalbook.com]

- 5. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pharmtech.com [pharmtech.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. rsc.org [rsc.org]

- 17. N-BOC ANILINE(3422-01-3) 1H NMR spectrum [chemicalbook.com]

- 18. phx.phenomenex.com [phx.phenomenex.com]

- 19. eijppr.com [eijppr.com]

- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. painphysicianjournal.com [painphysicianjournal.com]

A Senior Application Scientist's Guide to the Chiral Synthesis of 3-(4-Aminophenyl)piperidine Derivatives

Foreword: The Strategic Importance of Chiral Piperidines

The 3-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates. Its significance lies in the precise three-dimensional orientation of the aryl and amino groups, which facilitates critical interactions with biological targets. Specifically, the chiral 3-(4-aminophenyl)piperidine moiety is a key pharmacophore in highly selective enzyme inhibitors, including the Poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib, an important therapeutic agent for ovarian cancer.[1][2] The absolute stereochemistry at the C3 position of the piperidine ring is paramount for biological activity, making enantioselective synthesis not just an academic challenge, but a critical necessity for drug development.

This guide provides an in-depth analysis of the primary strategies for obtaining enantiomerically pure 3-(4-aminophenyl)piperidine derivatives. We will dissect the mechanistic rationale behind key synthetic choices, present validated experimental protocols, and offer a comparative analysis to inform methodology selection for both research and process development scales.

Retrosynthetic Overview: Key Disconnections

A logical retrosynthetic analysis of the target molecule reveals a central prochiral intermediate: a 3-(4-nitrophenyl)-tetrahydropyridine derivative. This intermediate is pivotal as it allows for the stereochemistry-defining step to be performed before the final reduction of the nitro group to the required aniline.

This approach gives rise to two dominant, industrially relevant strategies:

-

Strategy A: Asymmetric Catalysis: The direct, enantioselective hydrogenation of the tetrahydropyridine C=C double bond.

-

Strategy B: Classical Resolution: The synthesis of a racemic piperidine followed by separation of the enantiomers using a chiral resolving agent.

A third, less common but valuable approach involves the functionalization of pyridine itself.[1][3] This guide will focus on the first two strategies due to their widespread application and robustness.

Strategy A: Asymmetric Hydrogenation

Asymmetric hydrogenation is arguably the most elegant and atom-economical method for establishing the chiral center.[4] The core of this strategy is the reduction of a prochiral tetrahydropyridine precursor using a chiral transition-metal catalyst, typically based on Ruthenium or Rhodium, in the presence of hydrogen gas.[5][6]

Mechanistic Rationale and Catalyst Selection

The success of this reaction hinges on the formation of a diastereomeric metal-substrate complex. The chiral ligand environment dictates a facial selectivity, forcing the hydrogen to add to one face of the double bond preferentially.